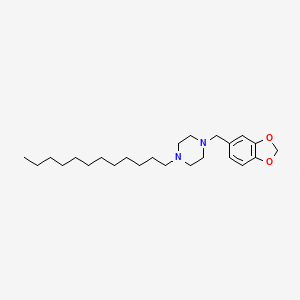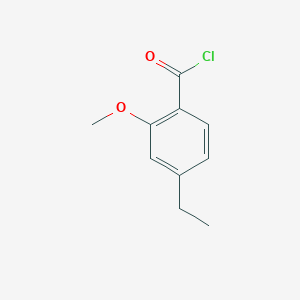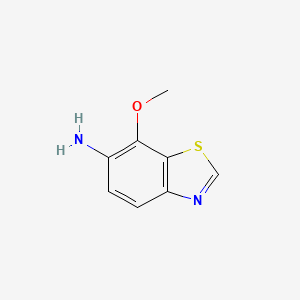
7-Methoxy-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 7th position and an amine group at the 6th position of the benzothiazole ring imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 7-Methoxy-1,3-benzothiazol-6-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach includes the cyclization of thioamides with methoxy-substituted anilines under acidic conditions . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
7-Methoxy-1,3-benzothiazol-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products
Scientific Research Applications
7-Methoxy-1,3-benzothiazol-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular membranes . In anti-tubercular applications, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The anti-cancer properties are linked to its ability to induce apoptosis in cancer cells by modulating various signaling pathways .
Comparison with Similar Compounds
7-Methoxy-1,3-benzothiazol-6-amine can be compared with other benzothiazole derivatives such as:
2-Amino-6-methoxybenzothiazole: Similar structure but different substitution pattern, leading to varied biological activities.
6-Ethoxy-1,3-benzothiazole-2-amine: Contains an ethoxy group instead of a methoxy group, which affects its chemical reactivity and biological properties.
6-Methoxy-2-benzothiazolamine: Another isomer with different substitution positions, resulting in distinct chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
269083-13-8 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
7-methoxy-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C8H8N2OS/c1-11-7-5(9)2-3-6-8(7)12-4-10-6/h2-4H,9H2,1H3 |
InChI Key |
PCQCGZLJFTZEGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1SC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



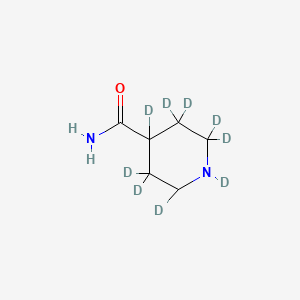
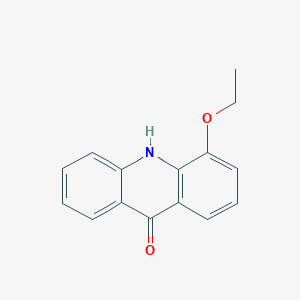
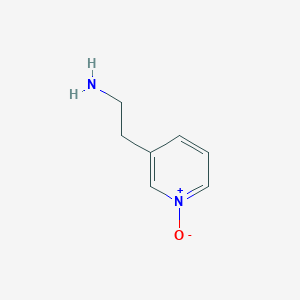
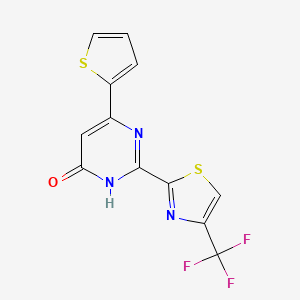
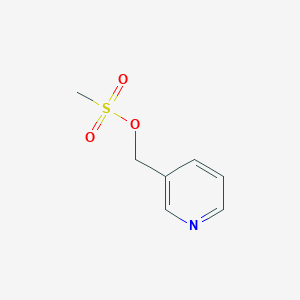
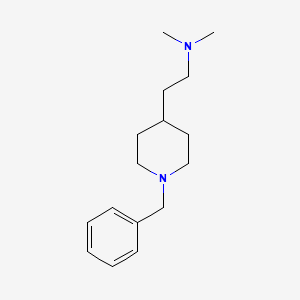
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)


